2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol
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Overview
Description
2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is a complex organic compound with a unique structure that combines a pyrazole ring with methoxyphenyl and methylallyloxy groups
Preparation Methods
The synthesis of 2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.
Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the methylallyloxy group: This can be done through nucleophilic substitution reactions, where the phenol group reacts with an allyl halide under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds or reduction of other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings and the pyrazole ring. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.
Scientific Research Applications
2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites or receptor binding sites, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar compounds to 2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol include:
2-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)phenol: Lacks the methylallyloxy group, which may affect its reactivity and applications.
2-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)-5-((2-methylpropyl)oxy)phenol: Has a different alkyl group, which can influence its chemical properties and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)-1H-pyrazol-5-yl]-5-(2-methylprop-2-enoxy)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13(2)12-25-14-8-9-16(18(23)10-14)20-17(11-21-22-20)15-6-4-5-7-19(15)24-3/h4-11,23H,1,12H2,2-3H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSXCUQXZQVPSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC(=C(C=C1)C2=C(C=NN2)C3=CC=CC=C3OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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